molecular formula C2H4O2 B1588006 Methyl (2H)formate CAS No. 23731-38-6

Methyl (2H)formate

Cat. No. B1588006
CAS RN: 23731-38-6
M. Wt: 61.06 g/mol
InChI Key: TZIHFWKZFHZASV-VMNATFBRSA-N
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Description

Methyl (2H)formate, also known as methyl formate and methanoic acid, is an organic compound with the chemical formula CH3O2. It is a colorless, flammable liquid with a distinct odor, and is a common intermediate in the synthesis of organic compounds. Methyl (2H)formate is a versatile reagent used in a variety of chemical processes, from the synthesis of pharmaceuticals to the production of food flavorings.

Scientific Research Applications

1. Formation in Cosmic Conditions

Methyl formate, also known as HCOOCH3, is a complex organic molecule that has been detected in hot cores and corinos. Research suggests that methyl formate is formed in the solid state after cosmic ion irradiation of icy grain mantles containing carbon monoxide and methanol, and then released into the gas phase after the desorption of icy mantles. This process aligns with the evolutionary time of molecular clouds, indicating its significance in cosmic chemistry (Modica & Palumbo, 2010).

2. Catalysis and Green Chemistry

Methyl formate plays a vital role in 'green chemistry', serving as an intermediate in C1 chemistry. For instance, CuO/TiO2-nanotube nanocomposites have demonstrated promising photocatalytic performance in the conversion of methanol to methyl formate under UV irradiation. This approach is noted for its effectiveness in minimizing the recombination of photogenerated electrons and holes, leading to high conversion and selectivity rates (Zhang et al., 2020).

3. Applications in Hot Molecular Cores

The study of methyl formate in hot molecular cores has provided insights into the formation and abundance of this molecule in interstellar clouds. Photodissociation processes of HCOOCH3 under soft X-rays suggest that the observed high abundance of methyl formate in certain interstellar environments cannot be attributed solely to photodissociation processes. This implies other formation pathways or survival rates in cosmic environments (Fantuzzi et al., 2011).

4. Chemical Kinetics and Combustion Studies

Research on methyl formate has also focused on its oxidation in various combustion environments. Studies involving burner-stabilized laminar flames and flow reactors have contributed to understanding the kinetics of methyl formate oxidation. These studies reveal that methyl formate is converted into methanol, formaldehyde, and methane, providing insights into the combustion processes and potential applications in energy and environmental sciences (Dooley et al., 2011).

5. As a Building Block in C1 Chemistry

Methyl formate is considered a valuable building block in C1 chemistry. It can be synthesized through various methods and undergoes numerous chemical reactions, making it a versatile molecule for producing other chemicals like methanol, acetic acid, and ethylene glycol. Its applications span across the chemical and energy industries, highlighting its potential in catalytic systems and chemical transformations (Lee et al., 1990).

properties

IUPAC Name

methyl deuterioformate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2/c1-4-2-3/h2H,1H3/i2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIHFWKZFHZASV-VMNATFBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178408
Record name Methyl (2H)formate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

61.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2H)formate

CAS RN

23731-38-6
Record name Formic-d acid, methyl ester
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Record name Methyl (2H)formate
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Record name Methyl (2H)formate
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Record name Methyl (2H)formate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AJ White - Chemical Society Reviews, 1974 - pubs.rsc.org
Reviews of the fluorides of nitrogen, lP2 in general, and the difluoroaminoradical: in particular, appeared in the mid-1960s. At that time the gas-phase kinetic study of the reactions of the …
Number of citations: 12 pubs.rsc.org
RN Hayes, JC Sheldon, JH Bowie - Organometallics, 1986 - ACS Publications
Conclusions Low-temperature spectroscopic studiesshow that for attack of alkoxide on [(t77-C7H7) M (CO) 3]+, where= Mo and W, in CH2C12 or pentane, the initial site of attack is the …
Number of citations: 11 pubs.acs.org

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